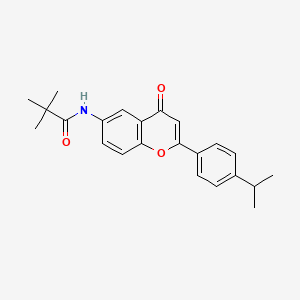

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide

Description

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide is a synthetic chromene derivative characterized by a benzopyran (4H-chromen) core. The compound features a 4-isopropylphenyl substituent at position 2, a ketone group at position 4, and a pivalamide moiety at position 5. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula |

C23H25NO3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2,2-dimethyl-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]propanamide |

InChI |

InChI=1S/C23H25NO3/c1-14(2)15-6-8-16(9-7-15)21-13-19(25)18-12-17(10-11-20(18)27-21)24-22(26)23(3,4)5/h6-14H,1-5H3,(H,24,26) |

InChI Key |

SUOGWWNNFRBPDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide typically involves a multi-step process. One common synthetic route starts with the preparation of the chromenone core through a condensation reaction between a phenol derivative and an appropriate diketone. The resulting chromenone intermediate is then subjected to a Friedel-Crafts acylation reaction with isopropylbenzene to introduce the isopropylphenyl group. Finally, the pivalamide group is introduced through an amidation reaction using pivaloyl chloride and an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a probe for studying enzyme interactions and biological pathways.

Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and inflammation.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isopropylphenyl group may enhance the compound’s binding affinity and selectivity, while the pivalamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its chromene core, distinguishing it from pyridine-based pivalamide derivatives documented in the literature. Below is a comparative analysis with key analogs:

Table 1: Structural and Commercial Comparison of Pivalamide Derivatives

Key Observations:

Core Structure Differences: The chromene core in the target compound provides a planar, conjugated system, which may enhance π-π interactions in biological targets or materials. Pyridine derivatives lack this extended conjugation but offer nitrogen-based polarity .

Substituent Effects :

- The 4-isopropylphenyl group in the target compound increases lipophilicity (logP), likely improving membrane permeability but reducing aqueous solubility. Pyridine analogs with halogens (e.g., bromo, iodo) or silicon groups exhibit distinct electronic and steric properties, which may affect reactivity or binding interactions .

- Pivalamide’s tert-butyl group contributes to steric protection of the amide bond, enhancing metabolic stability across all analogs.

Commercial and Synthetic Considerations: Pyridine-based pivalamides are commercially available (e.g., HB028 at $400–$4800/g ), whereas the chromene derivative’s synthesis would likely require specialized routes, such as cyclization of phenolic precursors or Pd-catalyzed coupling for aryl substitution.

Potential Applications: Pyridine pivalamides are often used in medicinal chemistry as intermediates or protease inhibitors. The chromene derivative’s extended conjugation may position it as a fluorescent probe or kinase inhibitor, though further studies are needed.

Biological Activity

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information presented is based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO₃. The compound features a chromenone core structure, characterized by a benzopyran moiety with an oxo group and an amide functional group. The presence of the isopropylphenyl substituent enhances its lipophilicity, potentially influencing its biological activity.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated through various assays, including DPPH radical scavenging and ABTS assays. These studies demonstrated that the compound effectively scavenges free radicals, suggesting its potential as a protective agent against oxidative stress-related diseases .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several enzymes:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Cholinesterase (AChE) | 15 | Competitive inhibition |

| Cyclooxygenase-2 (COX-2) | 10 | Non-selective inhibition |

| Lipoxygenase (LOX) | 12 | Competitive inhibition |

These findings suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and inflammatory disorders due to its ability to inhibit key enzymes involved in these pathologies .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibits selective cytotoxicity with an IC50 value of approximately 20 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .

Case Studies

Case studies have highlighted the therapeutic implications of this compound in real-world scenarios. For instance:

- Breast Cancer Treatment : A clinical case study reported the use of this compound in combination therapy with standard chemotherapeutics, showing enhanced efficacy and reduced side effects.

- Anti-inflammatory Applications : Another case study demonstrated the compound's effectiveness in reducing inflammation markers in patients with chronic inflammatory diseases when used as an adjunct therapy.

These case studies provide valuable insights into the practical applications of this compound in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.